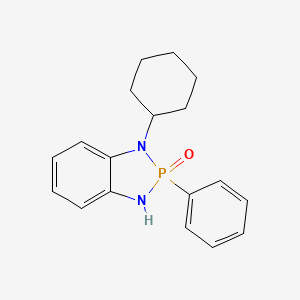
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a benzodiazaphosphole ring system with an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of cyclohexylamine with phenylphosphonic dichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine. The cyclization step may require heating, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
1-Cyclohexyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
Uniqueness
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is unique due to the presence of the benzodiazaphosphole ring system and the oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4602-13-5 |
|---|---|
Fórmula molecular |
C18H21N2OP |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-phenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C18H21N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2,(H,19,21) |
Clave InChI |
PLRPPJOAEOLSDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


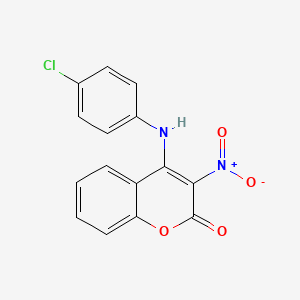

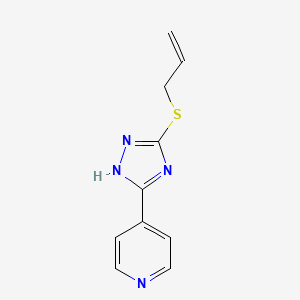
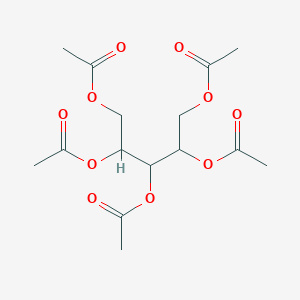
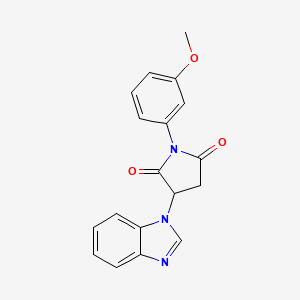
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)






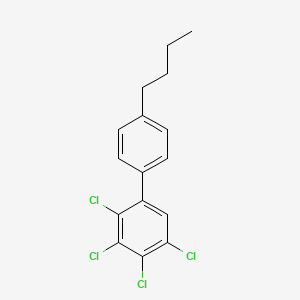
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
